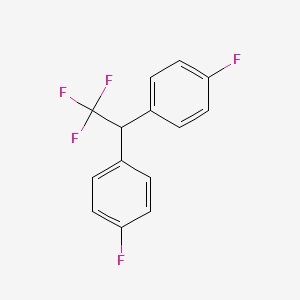
1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) is an organic compound characterized by the presence of trifluoroethane and fluorobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene with 2,2,2-trifluoroethane under specific conditions. The reaction is often catalyzed by a suitable catalyst and carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The fluorine atoms in the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can enhance the compound’s stability and reactivity, while the fluorobenzene groups can interact with specific biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but contains chlorine atoms instead of fluorine.
1,4-Butanediol bis(2,2,2-trifluoroethane sulfonate): Contains a butanediol backbone with trifluoroethane sulfonate groups.
Uniqueness
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-fluorobenzene) is unique due to its specific combination of trifluoroethane and fluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
789-03-7 |
|---|---|
Fórmula molecular |
C14H9F5 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
1-fluoro-4-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9F5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |
Clave InChI |
IBMMHTCQSPFOLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


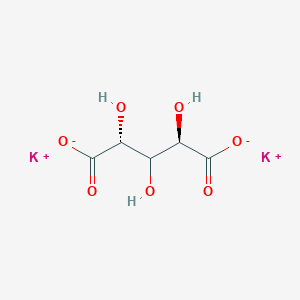
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)

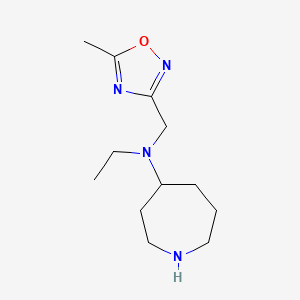
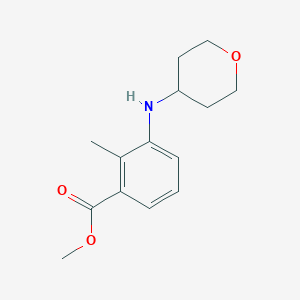
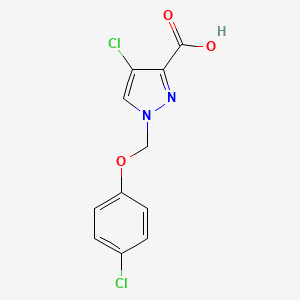
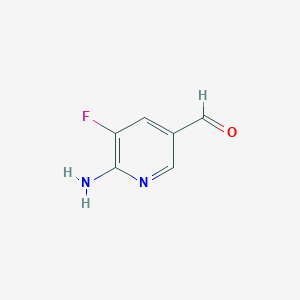
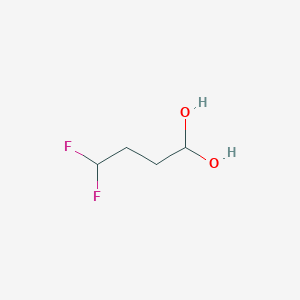
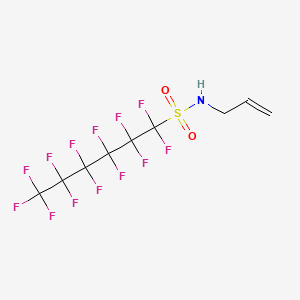

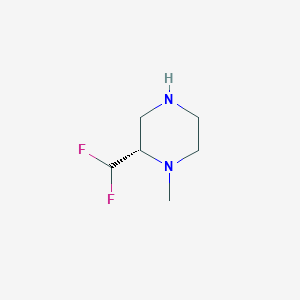
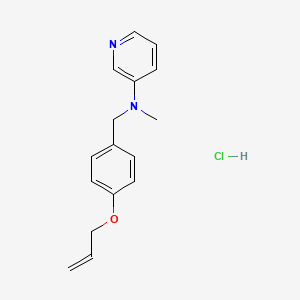
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
